Diethyl 2-(2-methoxybenzylidene)malonate
Description
Diethyl 2-(2-methoxybenzylidene)malonate is a benzylidene malonate derivative characterized by a 2-methoxy-substituted aromatic ring conjugated to a malonate core via a vinylidene bridge. The compound belongs to a class of alkylidene/arylidene malonates, which are pivotal intermediates in organic synthesis. These compounds are widely employed in Knoevenagel condensations, Michael additions, and cyclization reactions to construct heterocycles, natural product analogs, and bioactive molecules . The 2-methoxy group on the benzylidene moiety confers electron-donating effects, influencing both reactivity and coordination properties, making this compound valuable in catalysis and medicinal chemistry.
Properties
CAS No. |
6768-22-5 |
|---|---|
Molecular Formula |
C15H18O5 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
diethyl 2-[(2-methoxyphenyl)methylidene]propanedioate |
InChI |
InChI=1S/C15H18O5/c1-4-19-14(16)12(15(17)20-5-2)10-11-8-6-7-9-13(11)18-3/h6-10H,4-5H2,1-3H3 |
InChI Key |
SVKFJFJTWYOZCB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=CC1=CC=CC=C1OC)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CC=C1OC)C(=O)OCC |
Other CAS No. |
6768-22-5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Analogues
*Estimated based on analogous syntheses.
†Calculated from stoichiometric ratios in .
Structural and Electronic Effects
- Substituent Position and Nature :
- Electron-Donating Groups (e.g., 2-methoxy) : Enhance π-electron density in the benzylidene ring, facilitating electrophilic substitutions and stabilizing charge-transfer complexes. This increases reactivity in Diels-Alder reactions .
- Electron-Withdrawing Groups (e.g., 2-nitro) : Lower electron density, promoting nucleophilic attacks and stabilizing radical intermediates. The nitro group in enables catalytic hydrogenation to amines for indole synthesis .
- Ester Groups :
Research Findings and Key Insights
Crystal Engineering : Diethyl 2-(2-nitrobenzylidene)malonate forms centrosymmetric dimers via C–H···O hydrogen bonds, a feature critical for designing coordination polymers .
Chiral Synthesis : L-proline catalysis () demonstrates the scalability of enantioselective malonate derivatives for pharmaceutical applications.
Preparation Methods
Standard Protocol
The classical approach employs stoichiometric amounts of a weak organic base in a polar aprotic solvent. A representative procedure involves:
- Reactants : 2-Methoxybenzaldehyde (1.0 equiv), diethyl malonate (1.2 equiv).
- Catalyst : Piperidine (10 mol%) or ammonium acetate (15 mol%).
- Solvent : Ethanol or toluene.
- Conditions : Reflux at 80–100°C for 6–12 hours.
- Workup : The crude product is purified via vacuum distillation or recrystallization from ethanol, yielding 70–80% of the target compound.
Catalytic Innovations: Immobilized Enzymatic Systems
Gelatine-Based Catalysis
Recent advances utilize immobilized gelatine on epoxy-functionalized polymers (e.g., Immobead IB-350) to catalyze the reaction under mild conditions:
- Catalyst Loading : 1 g of gelatine-immobilized beads per 25 mmol aldehyde.
- Solvent : DMSO (7 mL per 25 mmol aldehyde).
- Conditions : Room temperature, 200 rpm agitation for 12–18 hours.
- Yield : 85–89% after hexane extraction and enzymatic purification with Candida antarctica lipase B (CALB).
Advantages :
- Recyclability : The catalyst and solvent are reused for 5 cycles without activity loss.
- Selectivity : Suppresses aldehyde self-condensation even at near-equimolar reactant ratios.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times while improving yields:
- Reactants : 2-Methoxybenzaldehyde (1.0 equiv), diethyl malonate (1.1 equiv).
- Catalyst : Potassium fluoride-alumina (KF-Al2O3, 20 mol%).
- Solvent : Solvent-free conditions.
- Conditions : Microwave irradiation at 300 W, 100°C for 10–15 minutes.
- Yield : 88–92% after column chromatography.
Mechanistic Insight : Microwave energy accelerates enolate formation and dehydration steps via dielectric heating.
Industrial-Scale Production Techniques
Continuous Flow Reactors
- Setup : Tubular reactor packed with immobilized gelatine or heterogeneous catalysts (e.g., MgO-SiO2).
- Residence Time : 30–60 minutes at 120°C.
- Throughput : 1–5 kg/hour with ≥95% conversion.
Environmental Considerations
- Solvent Recovery : DMSO is reclaimed via vacuum distillation (≥98% purity).
- Waste Minimization : Enzymatic hydrolysis of unreacted diethyl malonate reduces organic waste by 40%.
Purification and Characterization
Isolation Protocols
Analytical Data
- NMR Spectroscopy :
- HPLC Purity : ≥99% after enzymatic treatment.
Comparative Analysis of Methods
| Method | Catalyst | Temperature | Time | Yield | Scalability |
|---|---|---|---|---|---|
| Traditional | Piperidine | 80–100°C | 6–12 h | 70–80% | Moderate |
| Immobilized Gelatine | Gelatine/Immobead | 25°C | 12–18 h | 85–89% | High |
| Microwave-Assisted | KF-Al2O3 | 100°C | 10–15 min | 88–92% | Lab-scale |
| Continuous Flow | MgO-SiO2 | 120°C | 0.5–1 h | ≥95% | Industrial |
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing Diethyl 2-(2-methoxybenzylidene)malonate, and what factors influence reaction yields?
- Methodological Answer : The compound is typically synthesized via Knoevenagel condensation, where diethyl malonate reacts with 2-methoxybenzaldehyde under acidic or basic conditions. Key factors include:
- Catalyst choice : Protic acids (e.g., acetic acid) or bases (e.g., piperidine) facilitate enolate formation and aldehyde activation .
- Solvent and temperature : Polar aprotic solvents (e.g., DMF) and elevated temperatures (~80–100°C) improve reaction rates and yields.
- Stoichiometry : Excess aldehyde (1.2–1.5 eq.) drives the reaction to completion.
Example yields from analogous syntheses:
| Substituent on Benzaldehyde | Yield (%) | Reference |
|---|---|---|
| 2-Methoxy | 66 | |
| 4-Nitro | 79 |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?
- Methodological Answer :
- ¹H NMR : Analyze the benzylidene proton (δ ~8.1–8.3 ppm, singlet) and methoxy group (δ ~3.8 ppm, singlet). Splitting patterns confirm substitution on the aromatic ring .
- IR Spectroscopy : Stretching frequencies for ester C=O (~1740 cm⁻¹) and conjugated C=C (~1600 cm⁻¹) validate the α,β-unsaturated system .
- X-ray Crystallography : Resolves stereochemistry and crystal packing. For example, dimethyl analogs show monoclinic symmetry (space group P21/c) with bond lengths confirming conjugation .
Advanced Research Questions
Q. How can enantioselective synthesis of α-substituted malonates be achieved, and what role do chiral catalysts play in this process?
- Methodological Answer : Asymmetric alkylation or decarboxylative protonation using chiral organocatalysts (e.g., L-proline) induces enantioselectivity.
- Catalytic mechanism : L-Proline forms a transient enamine intermediate, directing nucleophilic attack to one face of the electrophile. This approach achieved 79% enantiomeric excess in analogous malonate derivatives .
- Optimization : Solvent polarity (e.g., pyridine) and temperature (35°C) critically influence both yield and enantioselectivity .
Q. What methodologies are employed to study the neurotoxicological effects of malonate derivatives, and how do interactions with neurotransmitters influence toxicity?
- Methodological Answer :
- In vivo models : Co-administration with neurotoxins (e.g., 3,4-methylenedioxymethamphetamine) in rats reveals synergistic dopamine depletion. Microdialysis monitors extracellular neurotransmitter levels .
- Mechanistic studies : Fluoxetine (a serotonin reuptake inhibitor) blocks malonate-induced dopamine toxicity, implicating serotonin-dopamine crosstalk in neurotoxicity .
Q. How do reaction conditions such as solvent choice, temperature, and catalyst type affect the regioselectivity and efficiency in copper-catalyzed arylations of diethyl malonate?
- Methodological Answer :
- Catalytic system : CuI/2-phenylphenol in DMF at 80°C enables coupling with aryl iodides. Cs₂CO₃ base deprotonates malonate, forming a reactive enolate .
- Functional group tolerance : Electron-withdrawing groups on aryl iodides (e.g., NO₂) enhance electrophilicity, improving yields (up to 92%) .
Q. What strategies can resolve contradictions in reported yields for similar malonate derivatives, and how should experimental variables be optimized?
- Methodological Answer :
- Variable screening : Use design-of-experiments (DoE) to test factors like stoichiometry, solvent polarity, and catalyst loading. For example, higher dielectric solvents (ε > 20) improve enolate stability in Knoevenagel reactions .
- Contradiction analysis : Conflicting yields (e.g., 66% vs. 79% for substituent effects) may arise from steric/electronic differences in aldehydes. Computational DFT studies can model transition states to rationalize disparities .
Data Contradiction Analysis
Example : Varying yields in benzylidene malonate syntheses (66% for 2-methoxy vs. 79% for 4-nitro substituents ):
- Root cause : Electron-withdrawing groups (e.g., NO₂) increase aldehyde electrophilicity, accelerating condensation. Steric hindrance from 2-methoxy reduces reactivity.
- Resolution : Pre-activation of 2-methoxybenzaldehyde (e.g., via BF₃·Et₂O) or microwave-assisted heating can mitigate steric effects.
Safety and Handling Considerations
Q. What precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
